molecular formula C12H14N2O2S B610676 SAMT-247 CAS No. 850715-59-2

SAMT-247

Cat. No.: B610676
CAS No.: 850715-59-2
M. Wt: 250.31
InChI Key: VBQYEICOHVAOSJ-UHFFFAOYSA-N
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Preparation Methods

Properties

IUPAC Name

S-[2-[(3-amino-3-oxopropyl)carbamoyl]phenyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8(15)18-10-5-3-2-4-9(10)12(17)14-7-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACIIIRYSLSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC=C1C(=O)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850715-59-2
Record name 850715-59-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes SAMT-247 a unique HIV inhibitor?

A: Unlike traditional antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase, this compound disrupts a later stage in the HIV life cycle known as viral maturation. [, ] Specifically, it targets the viral nucleocapsid protein 7 (NCp7), which is essential for encapsidating the viral RNA genome. [, ] this compound achieves this by inducing zinc ejection from NCp7 and preventing proper RNA encapsidation, ultimately rendering newly formed virions non-infectious. []

Q2: How does this compound interact with NCp7 at a molecular level?

A: Research suggests that this compound acts as an acetylating agent, modifying specific cysteine and lysine residues within the Gag and Gag-Pol polyproteins, precursors to mature viral proteins including NCp7. [] This acetylation disrupts the proper folding and assembly of these polyproteins, hindering the formation of functional viral particles. []

Q3: What pre-clinical evidence supports the efficacy of this compound?

A: Studies in rhesus macaques demonstrate that intravaginal application of a this compound gel provides significant protection against simian immunodeficiency virus (SIV) infection. [] Notably, in one study, 10 out of 12 macaques treated with the this compound gel remained uninfected after 15 SIV challenges, highlighting the compound's potent prophylactic potential. []

Q4: What are the next steps in the development of this compound?

A: Given its promising pre-clinical results, further research is needed to translate these findings to human trials. This includes investigating potential drug resistance mechanisms, optimizing drug delivery strategies for improved bioavailability, and assessing long-term safety and toxicity profiles. [] Further exploration of this compound in combination with other antiviral strategies, such as vaccines, is also warranted. []

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